molecular formula C24H48O7 B12643532 D-Glucitol monoisooctadecanoate CAS No. 67748-17-8

D-Glucitol monoisooctadecanoate

Cat. No.: B12643532
CAS No.: 67748-17-8
M. Wt: 448.6 g/mol
InChI Key: PUAKOYWIHXJGSM-CBJLPSGESA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

D-Glucitol monoisooctadecanoate: is an ester derivative of D-glucitol, commonly known as sorbitol. This compound is characterized by the esterification of one hydroxyl group of D-glucitol with isooctadecanoic acid. It is a non-ionic surfactant and is used in various industrial and scientific applications due to its amphiphilic nature, which allows it to interact with both hydrophilic and hydrophobic substances.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of D-Glucitol monoisooctadecanoate typically involves the esterification of D-glucitol with isooctadecanoic acid. The reaction is usually catalyzed by an acid or base catalyst. The process involves heating the reactants under reflux conditions to facilitate the esterification reaction. The reaction can be represented as follows:

D-Glucitol+Isooctadecanoic AcidD-Glucitol Monoisooctadecanoate+Water\text{D-Glucitol} + \text{Isooctadecanoic Acid} \rightarrow \text{this compound} + \text{Water} D-Glucitol+Isooctadecanoic Acid→D-Glucitol Monoisooctadecanoate+Water

Industrial Production Methods: In industrial settings, the production of this compound is carried out in large reactors where the reactants are mixed and heated. The reaction is monitored to ensure complete esterification. After the reaction, the product is purified through processes such as distillation or crystallization to remove any unreacted starting materials and by-products.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: D-Glucitol monoisooctadecanoate can undergo oxidation reactions, particularly at the hydroxyl groups of the glucitol moiety.

    Reduction: The compound can be reduced to form various derivatives, depending on the reducing agents used.

    Substitution: The ester linkage in this compound can be hydrolyzed under acidic or basic conditions to yield D-glucitol and isooctadecanoic acid.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Hydrolysis can be carried out using hydrochloric acid or sodium hydroxide.

Major Products Formed:

    Oxidation: Oxidized derivatives of D-glucitol.

    Reduction: Reduced forms of the ester.

    Substitution: D-glucitol and isooctadecanoic acid.

Scientific Research Applications

D-Glucitol monoisooctadecanoate has a wide range of applications in scientific research:

    Chemistry: Used as a surfactant in various chemical reactions to enhance solubility and reaction rates.

    Biology: Employed in the formulation of biological buffers and as a stabilizing agent for proteins and enzymes.

    Medicine: Investigated for its potential use in drug delivery systems due to its amphiphilic nature.

    Industry: Utilized in the production of cosmetics, pharmaceuticals, and food products as an emulsifier and stabilizer.

Mechanism of Action

The mechanism of action of D-Glucitol monoisooctadecanoate is primarily based on its ability to reduce surface tension and form micelles. This property allows it to solubilize hydrophobic substances in aqueous solutions. The compound interacts with cell membranes and proteins, altering their structure and function. The molecular targets include lipid bilayers and hydrophobic pockets in proteins, facilitating the transport and stabilization of various molecules.

Comparison with Similar Compounds

    D-Glucitol monostearate: Another ester derivative of D-glucitol with stearic acid.

    D-Glucitol monooleate: Esterified with oleic acid.

    D-Glucitol monopalmitate: Esterified with palmitic acid.

Uniqueness: D-Glucitol monoisooctadecanoate is unique due to its specific esterification with isooctadecanoic acid, which imparts distinct physicochemical properties. It has a different melting point, solubility, and interaction profile compared to other D-glucitol esters, making it suitable for specific applications in various industries.

Properties

CAS No.

67748-17-8

Molecular Formula

C24H48O7

Molecular Weight

448.6 g/mol

IUPAC Name

[(2S,3R,4R,5R)-2,3,4,5,6-pentahydroxyhexyl] 16-methylheptadecanoate

InChI

InChI=1S/C24H48O7/c1-19(2)15-13-11-9-7-5-3-4-6-8-10-12-14-16-22(28)31-18-21(27)24(30)23(29)20(26)17-25/h19-21,23-27,29-30H,3-18H2,1-2H3/t20-,21+,23-,24-/m1/s1

InChI Key

PUAKOYWIHXJGSM-CBJLPSGESA-N

Isomeric SMILES

CC(C)CCCCCCCCCCCCCCC(=O)OC[C@@H]([C@H]([C@@H]([C@@H](CO)O)O)O)O

Canonical SMILES

CC(C)CCCCCCCCCCCCCCC(=O)OCC(C(C(C(CO)O)O)O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.